O-methyl-L-threonine versus L-Leucine and Dipeptide Derivatives: Antimalarial Activity in Plasmodium berghei Mouse Model
O-methyl-L-threonine significantly prolonged survival time in P. berghei-infected mice at 160, 320, and 640 mg/kg doses, whereas L-leucine and two dipeptide derivatives (L-leucyl-O-methyl-L-threonine and O-methyl-L-threonyl-L-leucine) showed no activity at any tested dose [1]. The dipeptide O-methyl-L-threonyl-O-methyl-L-threonine was only marginally active at the highest 640 mg/kg dose, demonstrating that the free O-methyl-L-threonine monomer is the active pharmacophore [1].
| Evidence Dimension | Antimalarial efficacy – survival time prolongation |
|---|---|
| Target Compound Data | Significant survival prolongation at 160, 320, and 640 mg/kg |
| Comparator Or Baseline | L-Leucine: no activity at any dose; L-leucyl-O-methyl-L-threonine: no activity; O-methyl-L-threonyl-L-leucine: no activity |
| Quantified Difference | Qualitative activity difference (active versus inactive) at 160–640 mg/kg |
| Conditions | Plasmodium berghei infection in mice; survival time endpoint |
Why This Matters
This head-to-head comparison demonstrates that O-methyl-L-threonine possesses intrinsic antimalarial activity not shared by its constituent amino acid (leucine) or dipeptide derivatives, establishing its unique suitability as a lead scaffold for antimalarial drug development.
- [1] Gershon H, Shanks L, Clarke DD. Dipeptides of O-methyl-L-threonine as potential antimalarials. J Med Chem. 1979;22(7):877-879. doi:10.1021/jm00193a024 View Source
